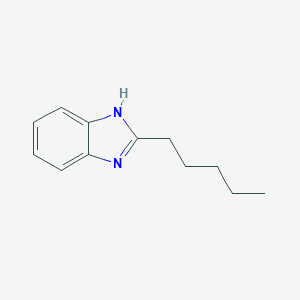
2-Pentyl-1H-benzimidazole
Overview
Description
2-Pentyl-1H-benzimidazole is an organic compound with the molecular formula C12H16N2 . It is a derivative of benzimidazole, a heterocyclic compound with a wide range of therapeutic applications such as anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic .
Synthesis Analysis
The synthesis of 2-substituted benzimidazole derivatives, like this compound, can be achieved by reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild condition .Scientific Research Applications
Antimicrobial and Antifungal Activities : Certain benzimidazole derivatives show potent inhibitory activity against bacteria like Staphylococcus aureus, Escherichia coli, and Bacillus pumilus, as well as antifungal properties against Saccharomyces cerevisiae (Abdel-Motaal, Almohawes, & Tantawy, 2020).
DNA Topoisomerase Inhibition : 1H-Benzimidazole derivatives have been found to inhibit mammalian type I DNA topoisomerase, a critical enzyme in DNA replication, thereby demonstrating potential as cancer therapy agents (Alpan, Gunes, & Topçu, 2007).
Dual Inhibitors of Bacterial DNA Gyrase and Topoisomerase IV : Some benzimidazole compounds act as dual inhibitors of crucial bacterial enzymes, offering potential as novel antibacterial agents (O'Dowd et al., 2015).
Anticancer Properties : Benzimidazole derivatives have shown effectiveness in inhibiting the growth of human liver cancer cells and hepatocyte carcinoma cells (Khalifa et al., 2018).
Agricultural Applications : As fungicides in agriculture, benzimidazoles inhibit microtubule assembly in fungi, thereby protecting crops from fungal diseases (Davidse, 1986).
Inhibition of Human Cytomegalovirus Replication : Certain benzimidazole nucleosides are potent inhibitors of human cytomegalovirus replication, showing potential in treating viral infections (Biron et al., 2002).
Carrier Systems for Fungicides : In nanoparticle form, benzimidazole derivatives can be used to deliver fungicides in a controlled manner for agricultural purposes, reducing environmental and human toxicity (Campos et al., 2015).
Mechanism of Action
Target of Action
2-Pentyl-1H-benzimidazole, also known as 2-pentyl-1H-benzo[d]imidazole, is a benzimidazole derivative. Benzimidazole derivatives have been extensively studied for their wide range of therapeutic applications . They have shown significant anticancer activity against various cancer cell lines, including human lung (A549), breast (MDA-MB-231), and prostate (PC3) cells .
Mode of Action
It is known that the presence of certain functional groups on the benzimidazole scaffold can influence its bioactivity . For instance, the presence of a methyl group at the 5(6)-position on the benzimidazole scaffold and the presence of electron-donating groups (OH, OMe, –NMe 2, –O–CH 2 –C 6 H 5) can significantly increase anticancer activity .
Biochemical Pathways
Benzimidazole derivatives have been found to exhibit antiproliferative activity, suggesting that they may interfere with cell division and growth
Pharmacokinetics
The bioavailability of benzimidazole derivatives can be influenced by the presence of certain functional groups on the benzimidazole scaffold .
Result of Action
This compound has shown significant anticancer activity against various cancer cell lines . It is suggested that this compound may inhibit cell proliferation, leading to the death of cancer cells . .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain functional groups on the benzimidazole scaffold can affect its bioactivity . Additionally, the compound’s stability and efficacy may be influenced by factors such as temperature, pH, and the presence of other substances in the environment.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
It is known that benzimidazole derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can be influenced by the presence of different functional groups on the benzimidazole scaffold .
Cellular Effects
Some benzimidazole derivatives have shown significant anticancer activity against various cancer cell lines, including human lung (A549), breast (MDA-MB-231), and prostate (PC3) cells . These compounds can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that benzimidazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the effects of benzimidazole derivatives can change over time, potentially due to factors such as the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that the effects of benzimidazole derivatives can vary with dosage, with potential threshold effects observed in some studies .
Metabolic Pathways
Benzimidazole derivatives are known to be involved in various metabolic pathways, interacting with enzymes and cofactors and potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is known that benzimidazole derivatives can interact with various transporters or binding proteins, potentially affecting their localization or accumulation .
Subcellular Localization
It is known that benzimidazole derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
properties
IUPAC Name |
2-pentyl-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-2-3-4-9-12-13-10-7-5-6-8-11(10)14-12/h5-8H,2-4,9H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGJENONTDCXGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=NC2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20207231 | |
| Record name | Benzimidazole, 2-pentyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20207231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5851-46-7 | |
| Record name | 2-Pentyl-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5851-46-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzimidazole, 2-pentyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005851467 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzimidazole, 2-pentyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20207231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


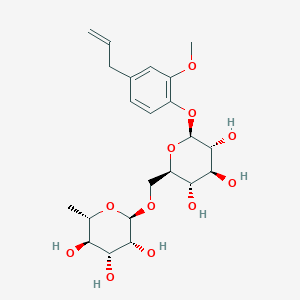
![1H-Benzimidazole, 2-[(2,4-dinitrophenyl)thio]-](/img/structure/B182768.png)
![5-o-Tolyloxymethyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B182770.png)

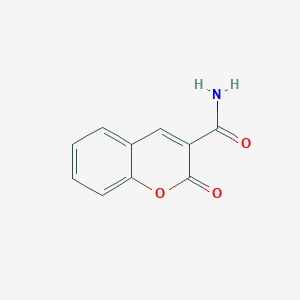
![Methyl 2-[2-(2-methoxycarbonylphenyl)ethynyl]benzoate](/img/structure/B182773.png)
![1,2,3-Trifluoro-5-[trans-4-[2-(trans-4-propylcyclohexyl)ethyl]cyclohexyl]benzene](/img/structure/B182776.png)
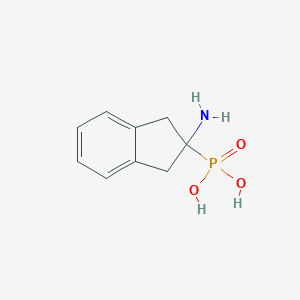
![3-amino-2-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B182780.png)
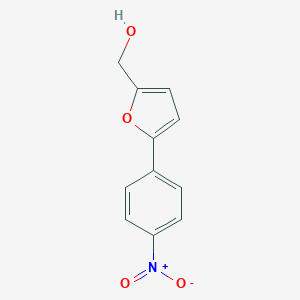
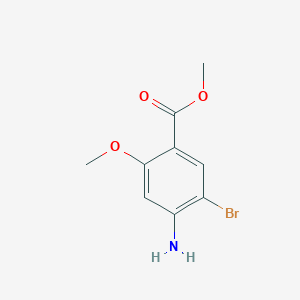
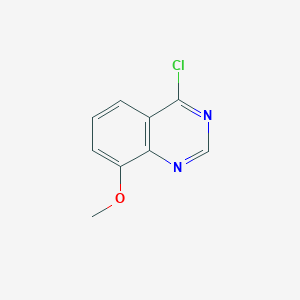
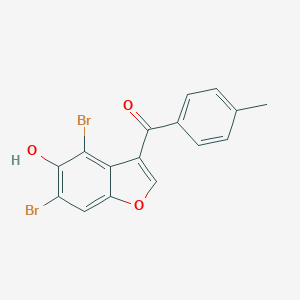
![4-N-[7-chloro-2-[(E)-2-(2,4-dibromophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine](/img/structure/B182791.png)